molecular formula C16H10Cl2N2OS B2835844 (2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone CAS No. 339008-00-3

(2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone

Cat. No.: B2835844
CAS No.: 339008-00-3
M. Wt: 349.23
InChI Key: SVEZLFIDJBZDOE-UHFFFAOYSA-N
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Description

(2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone: . This compound is characterized by its unique structure, which includes a thiazole ring, an anilino group, and a dichlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone typically involves the reaction of an appropriate thiazole derivative with a dichlorophenyl compound under specific conditions. One common method involves the condensation of 2-aminothiazole with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents might include oxidizing agents such as potassium permanganate or chromic acid. Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound might yield corresponding carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone: has a wide range of applications in scientific research. In chemistry , it can be used as a building block for the synthesis of more complex molecules. In biology , it may serve as a probe for studying biological processes or as a potential inhibitor for certain enzymes. In medicine , it has shown promise as a candidate for drug development, particularly in the treatment of diseases such as cancer or bacterial infections. In industry , it can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

(2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone: can be compared with other similar compounds, such as 2-aminothiazole derivatives and dichlorophenyl compounds . This uniqueness makes it a valuable compound in various research and industrial contexts.

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Properties

IUPAC Name

(2-anilino-1,3-thiazol-5-yl)-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-12-7-6-10(8-13(12)18)15(21)14-9-19-16(22-14)20-11-4-2-1-3-5-11/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEZLFIDJBZDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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